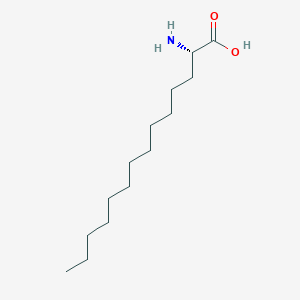

(S)-2-Aminotetradecanoic acid

Übersicht

Beschreibung

(S)-2-Aminotetradecanoic acid is a chiral amino acid with a long aliphatic chain. It is an important compound in the field of organic chemistry due to its unique structure and properties. This compound is characterized by the presence of an amino group attached to the second carbon of a tetradecanoic acid chain, making it a valuable building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Aminotetradecanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as a long-chain fatty acid or its derivative.

Amination: The introduction of the amino group is achieved through amination reactions. One common method is the reductive amination of the corresponding ketone or aldehyde using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

Biocatalysis: Utilizing enzymes or microorganisms to catalyze the amination reaction, ensuring high enantioselectivity.

Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Aminotetradecanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.

Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation Products: Oximes, nitriles.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Amides, esters.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₄H₂₉NO₂

- Molecular Weight : 227.36 g/mol

- IUPAC Name : (2S)-2-amino-tetradecanoic acid

The unique structure of (S)-2-Aminotetradecanoic acid, characterized by the presence of an amino group attached to the second carbon of a tetradecanoic acid chain, makes it a valuable building block in organic synthesis.

Peptide Synthesis

This compound is extensively used as a key building block in peptide synthesis. It enables researchers to create specific peptide sequences for various studies in biochemistry and molecular biology. Its long aliphatic chain contributes to the hydrophobic properties of peptides, which is crucial for their biological activity.

Drug Development

The compound plays a significant role in the pharmaceutical industry, particularly in the development of peptide-based therapeutics. Its structure allows for the design of novel drug candidates that target specific biological pathways, enhancing therapeutic efficacy while minimizing side effects.

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of peptides to various biomolecules. This application is vital for improving drug delivery systems and enhancing the stability and efficacy of therapeutic agents.

Protein Engineering

The compound is instrumental in protein engineering, where it aids in modifying proteins to enhance their stability and functionality. This is essential for developing better diagnostic tools and therapeutics, particularly in the context of diseases requiring targeted treatment strategies.

Neuroscience Research

This compound has been utilized in neuroscience research to study neuropeptides and their roles in signaling pathways. This research contributes to advancements in understanding neurological disorders and developing potential treatments.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for creating specific peptide sequences | Facilitates targeted biochemical studies |

| Drug Development | Design of peptide-based therapeutics | Improved specificity and reduced side effects |

| Bioconjugation | Attachment of peptides to biomolecules | Enhanced drug delivery systems |

| Protein Engineering | Modification of proteins for stability and functionality | Better diagnostics and therapeutics |

| Neuroscience Research | Study of neuropeptides in signaling pathways | Insights into neurological disorders |

Case Study 1: Peptide Therapeutics Development

A study demonstrated the effectiveness of this compound as a building block for synthesizing a novel peptide that exhibited high affinity for a specific receptor involved in pain signaling. This peptide showed promise as a potential analgesic with fewer side effects compared to existing medications.

Case Study 2: Bioconjugation Enhancements

Research involving this compound highlighted its role in improving the stability of conjugated peptides with antibodies. The study found that the conjugates maintained their biological activity over extended periods, suggesting enhanced therapeutic potential for targeted cancer therapies.

Wirkmechanismus

The mechanism of action of (S)-2-Aminotetradecanoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways: It may be involved in metabolic pathways related to amino acid synthesis and degradation, impacting cellular functions and signaling processes.

Vergleich Mit ähnlichen Verbindungen

®-2-Aminotetradecanoic acid: The enantiomer of (S)-2-Aminotetradecanoic acid with different biological activity.

2-Aminododecanoic acid: A shorter chain analog with similar chemical properties but different physical characteristics.

2-Aminooctadecanoic acid: A longer chain analog with distinct solubility and reactivity.

Uniqueness: this compound is unique due to its specific chiral configuration and chain length, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.

Biologische Aktivität

(S)-2-Aminotetradecanoic acid, also known as 2S-amino-tridecanoic acid, is a long-chain fatty acid that has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₃H₂₇NO₂

- Molecular Weight : 227.36 g/mol

- IUPAC Name : (2S)-2-amino-tridecanoic acid

Biological Activity Overview

This compound is primarily recognized for its role as a bioactive compound in various metabolic processes. It is an endogenously produced metabolite in the human body and is involved in several physiological functions, including:

- Metabolic Reactions : Participates in catabolic pathways and energy production.

- Cell Signaling : Influences the activity of phospholipases, which are crucial for the metabolism of phospholipids and eicosanoid biosynthesis.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Phospholipase A2 Activity :

-

Cell Membrane Dynamics :

- By modulating membrane fluidity and composition, this compound may influence cell signaling pathways that are critical for cellular responses to external stimuli.

Case Studies and Experimental Data

- Antioxidant Properties :

- Anticancer Potential :

- Metabolic Disorders :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-aminotetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12,15H2,1H3,(H,16,17)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXKPGXJOLWHFI-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.